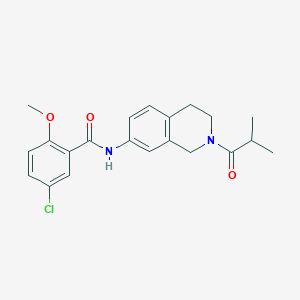
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide, also known as CTIM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification Techniques
Rh(III)-Catalyzed Oxidative Olefination
The process involves directed C-H bond activation of N-methoxybenzamides, demonstrating a mild, practical, and high-yielding method where the N-O bond acts as an internal oxidant. Changing the substituent of the directing/oxidizing group results in the selective formation of tetrahydroisoquinolinone products (Rakshit et al., 2011).
Photochemical Synthesis of Isoquinolin-3-ones
Utilizes N-chloroacetyl-3-hydroxybenzylamine in aqueous acetonitrile under irradiation to produce hydroxy-3-oxo-1,2,3,4-tetrahydroisoquinolines. This method extends to the synthesis of various isoquinoline derivatives, highlighting the versatility of photochemical reactions in creating complex isoquinoline structures (Ikeda et al., 1977).
Three-Component Synthesis via Relay Catalysis
This Rhodium(III)-catalyzed one-pot reaction combines N-methoxybenzamide, α-diazoester, and alkyne to synthesize isoquinoline derivatives through a mechanism involving successive O-alkylation and C-H activation processes. This represents an efficient method for constructing isoquinoline frameworks (Zhou, Jiang, & Wang, 2019).
Heck Reaction for Synthesis of Isoquinoline Derivatives
Demonstrates the use of the Heck reaction in cyclizing arylation products to yield isoquinoline derivatives, a method that can be employed for the synthesis of various isoquinoline-based compounds (Ture et al., 2011).
Potential Therapeutic Applications
Pharmacological Activities of Pyrazole Derivatives
Research on substituted pyrazole derivatives related to N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide explored their anti-inflammatory activities. This indicates the potential therapeutic applications of isoquinoline derivatives in treating inflammation (Abdulla et al., 2014).
Tubulin-Polymerization Inhibitors
Optimization of quinazoline derivatives with an isoquinoline moiety revealed their function as tubulin-polymerization inhibitors targeting the colchicine site, suggesting the role of isoquinoline derivatives in cancer therapy by disrupting microtubule formation (Wang et al., 2014).
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-13(2)21(26)24-9-8-14-4-6-17(10-15(14)12-24)23-20(25)18-11-16(22)5-7-19(18)27-3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFCEJCXEIRNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

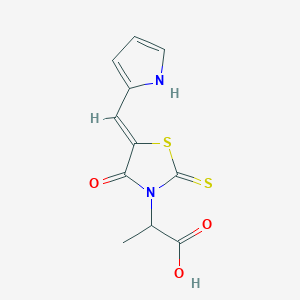

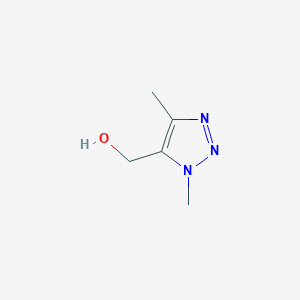
![2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2667135.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2667137.png)
![(3-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2667138.png)
![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)
![(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667140.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2667141.png)
methanamine](/img/structure/B2667142.png)
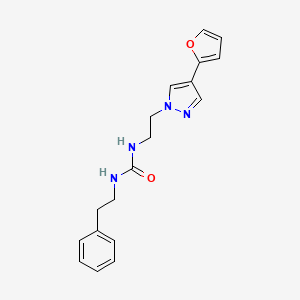
![Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2667144.png)
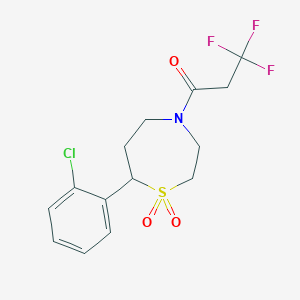
![5-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2667147.png)